![molecular formula C14H16N2O5 B2563296 4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034391-99-4](/img/structure/B2563296.png)
4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
The compound “4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a furan ring, a piperidine ring, and a morpholine dione group . The empirical formula is C10H11NO3 and the molecular weight is 193.20 .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a piperidine ring, and a morpholine dione group . The InChI string representation of the molecule is1S/C10H11NO3/c12-8-3-5-11 (6-4-8)10 (13)9-2-1-7-14-9/h1-2,7H,3-6H2
. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C10H11NO3 and the molecular weight is 193.20 .Scientific Research Applications
Nucleophilic Substitution Reactions
Research on nucleophilic substitutions of related compounds demonstrates the versatility of furan derivatives in synthetic chemistry. For instance, 2-chloronaphtho[2,3-b]furan-4,9-dione reacts with amines including pyrrolidine and morpholine to yield compounds with potential for further chemical transformations (Koyanagi et al., 1998). This study highlights the high reactivity of furan derivatives with amines, producing a variety of compounds through nucleophilic substitutions at room temperature.
Synthesis of Spiroheterocycles
The synthesis of spiroheterocycles from isatins, urea, and piperidine or morpholine derivatives demonstrates the application of these compounds in creating complex molecular architectures. This process is notable for its high yields and efficiency, introducing functional groups like pyridyl and morpholinyl into the product structures, which could be beneficial for pharmaceutical applications (Gao et al., 2017).
Anticancer Activity Evaluation
A study involving the condensation of iminodiacetic acid with various amines, including morpholine, to produce piperazine-2,6-dione derivatives, evaluated these compounds for anticancer activity. Some derivatives exhibited significant anticancer effects against various cancer cell lines, showcasing the potential therapeutic applications of these compounds (Kumar et al., 2013).
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals. This research demonstrates the diverse mesomorphic behavior of these compounds, including the formation of high-ordered smectic and hexagonal columnar phases, depending on the type of cation and anion used. Such materials could have applications in electronic displays and other advanced technologies (Lava et al., 2009).
Inhibitory Effects on Enzymes
Isatin Mannich bases incorporating morpholine and piperidine moieties have been evaluated for their inhibitory effects on carbonic anhydrases and cholinesterase enzymes. The compounds demonstrated potent inhibitory activity, suggesting their potential as leads for the development of new therapeutic agents targeting these enzymes (Ozgun et al., 2016).
Future Directions
properties
IUPAC Name |
4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPLHVNDXJNNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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